molecular formula C24H30N2O3S B10919393 ethyl 2-({3-[4-(propan-2-yl)phenyl]propanoyl}amino)-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carboxylate

ethyl 2-({3-[4-(propan-2-yl)phenyl]propanoyl}amino)-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carboxylate

Cat. No.: B10919393
M. Wt: 426.6 g/mol
InChI Key: YBELFHKWTRUYBW-UHFFFAOYSA-N
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Description

Ethyl 2-({3-[4-(propan-2-yl)phenyl]propanoyl}amino)-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carboxylate is a complex organic compound that features a unique combination of functional groups, including an ester, an amide, and a thieno[2,3-b]pyridine ring system. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-({3-[4-(propan-2-yl)phenyl]propanoyl}amino)-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thieno[2,3-b]pyridine Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminothiophene derivative, under acidic or basic conditions.

    Introduction of the Propanoyl Group: The propanoyl group can be introduced via an acylation reaction using a propanoyl chloride derivative in the presence of a base such as pyridine.

    Formation of the Amide Bond: The amide bond is formed by reacting the propanoyl intermediate with an amine, such as 4-(propan-2-yl)aniline, under dehydrating conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({3-[4-(propan-2-yl)phenyl]propanoyl}amino)-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of new derivatives.

    Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, nucleophiles such as amines or thiols

    Hydrolysis: Hydrochloric acid, sodium hydroxide

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 2-({3-[4-(propan-2-yl)phenyl]propanoyl}amino)-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and anticancer properties.

    Organic Synthesis: The compound serves as a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Biological Studies: Researchers use this compound to study its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.

    Material Science: The compound’s unique structural features make it useful in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 2-({3-[4-(propan-2-yl)phenyl]propanoyl}amino)-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carboxylate involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to the desired therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Ethyl 2-({3-[4-(propan-2-yl)phenyl]propanoyl}amino)-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in medicinal chemistry and material science.

Properties

Molecular Formula

C24H30N2O3S

Molecular Weight

426.6 g/mol

IUPAC Name

ethyl 4-[3-(4-propan-2-ylphenyl)propanoylamino]-3-thia-1-azatricyclo[5.2.2.02,6]undeca-2(6),4-diene-5-carboxylate

InChI

InChI=1S/C24H30N2O3S/c1-4-29-24(28)21-20-18-11-13-26(14-12-18)23(20)30-22(21)25-19(27)10-7-16-5-8-17(9-6-16)15(2)3/h5-6,8-9,15,18H,4,7,10-14H2,1-3H3,(H,25,27)

InChI Key

YBELFHKWTRUYBW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1C3CCN2CC3)NC(=O)CCC4=CC=C(C=C4)C(C)C

Origin of Product

United States

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